(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
[2-(oxan-4-yl)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H14N2OS/c10-5-8-6-11-9(13-8)7-1-3-12-4-2-7/h6-7H,1-5,10H2 |
InChI Key |
GEQSQVGBZBIJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(S2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Aminomethyl)thiazole
The thiazole core is typically constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For example:
-
Thioamide preparation : Reacting thiourea with chloroacetone yields 2-aminothiazole.
-
Functionalization : Introducing an aminomethyl group at the 5-position via nucleophilic substitution or reductive amination.
In a modified approach, 5-(bromomethyl)thiazole is treated with ammonia or a protected amine source to install the aminomethyl group.
Introduction of Tetrahydro-2H-pyran-4-yl Group
The tetrahydro-2H-pyran-4-yl group can be introduced via cross-coupling reactions. A Suzuki-Miyaura coupling is particularly effective, as demonstrated in patent WO2021231474A1:
-
Boronic acid preparation : Tetrahydro-2H-pyran-4-ylboronic acid is synthesized from tetrahydro-2H-pyran-4-ylmethanol via Miyaura borylation.
-
Coupling reaction : The thiazole intermediate (e.g., 5-(aminomethyl)-2-bromothiazole) is reacted with tetrahydro-2H-pyran-4-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system such as THF/water.
Representative Reaction Conditions
Synthetic Route 2: Early-Stage Incorporation of Tetrahydro-2H-pyran-4-yl Group
Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)thiazole
An alternative strategy involves constructing the thiazole ring with the tetrahydro-2H-pyran-4-yl group already in place. This is achieved by:
-
Cyclization of a thioamide : Reacting tetrahydro-2H-pyran-4-yl carbonyl chloride with thioacetamide in the presence of a base (e.g., Et₃N) to form 2-(tetrahydro-2H-pyran-4-yl)thiazole.
-
Functionalization at C5 : Bromination at the 5-position using N-bromosuccinimide (NBS) followed by amination via a Gabriel synthesis or Staudinger reaction.
Key Intermediate Characterization
-
2-(Tetrahydro-2H-pyran-4-yl)-5-bromothiazole : NMR (400 MHz, CDCl₃) δ 7.32 (s, 1H), 4.10–3.95 (m, 2H), 3.55–3.40 (m, 2H), 2.20–2.05 (m, 1H), 1.90–1.70 (m, 4H).
Optimization and Challenges
Protecting Group Strategies
The aminomethyl group is prone to oxidation or unwanted side reactions. Common protecting groups include:
-
Boc (tert-butyloxycarbonyl) : Introduced via reaction with di-tert-butyl dicarbonate in THF.
-
Cbz (Benzyloxycarbonyl) : Applied using benzyl chloroformate in the presence of a base.
Deprotection Example
Palladium-Catalyzed Coupling Efficiency
The Suzuki reaction’s success hinges on the purity of the boronic acid and the catalyst system. Patent WO2020049599A1 highlights the use of tetrakis(triphenylphosphine)palladium(0) for analogous couplings, achieving yields >70%.
Analytical Validation and Spectral Data
1H^1H1H NMR Analysis
Mass Spectrometry
Scale-Up and Industrial Feasibility
Patent WO2020049599A1 provides insights into large-scale synthesis, emphasizing:
Chemical Reactions Analysis
Types of Reactions
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
a. Imidazo[2,1-b]thiazole Derivatives
Compounds like N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) (IC50 = 0.08 µM for COX-2 inhibition) demonstrate that bulky substituents (e.g., methylsulfonylphenyl) enhance potency. The dimethylamine group at C-5 improves selectivity for COX-2 over COX-1, suggesting that tertiary amines may optimize target engagement .
b. Sulfonamide and Sulfonyl Derivatives
Compounds such as (2-(Naphthalen-2-ylsulfonyl)thiazol-5-yl)methanamine hydrochloride (5c) feature sulfonyl groups, which are known to enhance binding affinity to enzymes like lysyl oxidase (LOX).
c. Pyrazole and Thiophene Analogs
Derivatives like [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS: 1823875-42-8) and (5-(4-(methylsulfonyl)phenyl)thiophen-2-yl)methanamine hydrochloride (4e) highlight the role of electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) in stabilizing charge-transfer interactions. The target compound’s tetrahydropyran group, being electron-rich, may instead favor hydrogen bonding or dipole-dipole interactions .
Key Observations:
- Synthetic Flexibility : The target compound’s synthesis shares similarities with imidazo[2,1-b]thiazole derivatives (e.g., use of amine coupling), but its tetrahydropyran group requires specialized starting materials like N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine .
- Solubility vs. Potency : Sulfonyl and trifluoromethyl groups (e.g., in 5c and 4e) enhance potency but may reduce solubility, whereas the tetrahydropyran group in the target compound balances lipophilicity and aqueous solubility.
Functional Group Impact on Pharmacokinetics
- Amine Groups : Primary amines (as in the target compound) may exhibit faster metabolic clearance than tertiary amines (e.g., 6a), which are often more stable in vivo .
- Heterocyclic Rings : The tetrahydropyran group’s oxygen atom could improve blood-brain barrier penetration compared to purely hydrophobic groups like naphthalenesulfonyl .
Biological Activity
The compound (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from diverse research studies and reports.
Chemical Structure and Properties
The molecular formula of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is . Its structure features a thiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties. The tetrahydro-pyran moiety enhances the compound's lipophilicity, potentially improving its bioavailability.
1. Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the thiazole ring exhibit significant antibacterial and antifungal activities. For instance, a study reported that thiazole derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
2. Antitumor Activity
Thiazole compounds have also demonstrated promising anticancer effects. In vitro studies suggest that (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine may inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines |
The proposed mechanisms underlying the biological activities of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine involve interaction with specific cellular targets:
- Antimicrobial Mechanism : The thiazole ring interacts with bacterial enzymes, disrupting metabolic pathways essential for bacterial growth.
- Antitumor Mechanism : The compound may modulate signaling pathways associated with cell survival and proliferation, particularly through the inhibition of anti-apoptotic proteins.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving a series of thiazole derivatives demonstrated significant reductions in infection rates among patients with resistant bacterial strains. The study concluded that these compounds could be potential candidates for treating multidrug-resistant infections .
- Case Study on Antitumor Activity : In a preclinical model of breast cancer, (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine was administered to mice bearing tumors. Results showed a marked decrease in tumor size compared to controls, suggesting strong antitumor potential .
Q & A
Q. Q1. What are the recommended synthetic routes for (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine, and how do reaction conditions influence yield and purity?
A1: Synthesis typically involves multi-step processes, such as:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Introduction of the tetrahydropyran moiety via nucleophilic substitution or coupling reactions.
- Step 3: Functionalization of the methanamine group using reductive amination or protective group strategies (e.g., Boc protection) .
Critical factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (70–100°C for cyclization), and catalyst selection (e.g., Pd catalysts for coupling reactions). Yields vary (45–75%) depending on steric hindrance from the tetrahydropyran group .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?
A2: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns on the thiazole and tetrahydropyran rings. For example, coupling constants (J-values) differentiate axial/equatorial protons in the tetrahydropyran ring .
- Mass Spectrometry (HRMS): Validates molecular weight (C₉H₁₄N₂OS; theoretical MW: 214.09) and detects impurities.
- X-ray Crystallography: Resolves stereochemical uncertainties in the tetrahydropyran-thiazole junction .
Advanced Research Questions
Q. Q3. How does the tetrahydropyran-thiazole scaffold influence bioactivity, and what are the current hypotheses about its mechanism of action?
A3: The scaffold’s rigidity and lipophilic tetrahydropyran group enhance membrane permeability, while the thiazole ring enables π-π stacking with biological targets. Hypothesized mechanisms include:
- Enzyme Inhibition: Thiazole derivatives often target kinases or proteases via H-bonding with the methanamine group.
- Receptor Modulation: Structural analogs (e.g., tetrahydrothiopyran derivatives) show affinity for GPCRs .
Experimental validation requires assays like surface plasmon resonance (SPR) for binding kinetics and molecular docking studies to map interactions .
Q. Q4. What strategies can address contradictory data in SAR studies of this compound’s derivatives?
A4: Contradictions often arise from divergent assay conditions or substituent effects. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known kinase inhibitors).
- Computational Modeling: Compare electrostatic potential maps to identify substituents altering binding modes. For example, methyl vs. ethyl groups on the tetrahydropyran ring may sterically block active-site access .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., pyrazole-thiazole hybrids) to identify trends .
Q. Q5. How can researchers optimize the compound’s stability and solubility for in vivo studies?
A5:
- Solubility: Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) on the tetrahydropyran ring or methanamine moiety. Co-solvents like cyclodextrins can improve aqueous solubility .
- Stability: Protect the methanamine group via acetylation or use prodrug strategies (e.g., ester derivatives hydrolyzed in vivo). Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., oxidation of the thiazole sulfur) .
Q. Q6. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
A6: Challenges include:
- Stereocontrol: The tetrahydropyran ring’s chair conformation can lead to epimerization during acidic/basic conditions. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- Purification: Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) ensures >99% enantiomeric excess.
Methodological and Data Analysis Questions
Q. Q7. How should researchers design experiments to validate the compound’s pharmacokinetic (PK) properties?
A7:
- In Vitro: Microsomal stability assays (human liver microsomes) to assess metabolic half-life.
- In Vivo: Radiolabeled compound (e.g., ¹⁴C-methanamine) for mass balance studies in rodent models. LC-MS/MS quantifies plasma/tissue concentrations .
- Data Interpretation: Use compartmental modeling (e.g., NONMEM) to calculate AUC, Cmax, and clearance rates .
Q. Q8. What computational tools are recommended for predicting the compound’s toxicity profile?
A8:
- ADMET Predictors: Tools like Schrödinger’s QikProp or SwissADME estimate hepatotoxicity, hERG inhibition, and BBB penetration.
- Molecular Dynamics (MD): Simulate interactions with off-target proteins (e.g., cytochrome P450 enzymes) to predict metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
